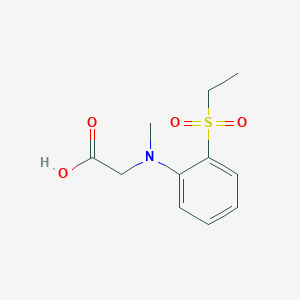![molecular formula C14H21N3O3 B7542193 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid](/img/structure/B7542193.png)
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid, also known as DEET, is a synthetic chemical commonly used as an insect repellent. It was first developed by the United States Department of Agriculture in 1946 and has since become one of the most widely used insect repellents in the world. DEET is known for its ability to repel a variety of insects, including mosquitoes, ticks, and biting flies.
Mecanismo De Acción
The mechanism of action of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is not fully understood, but it is believed to work by interfering with the ability of insects to detect human hosts. This compound may also interfere with the ability of insects to locate food sources and may act as a repellent by producing an unpleasant odor or taste.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to affect the function of certain neurotransmitters in the brain. It has also been shown to have some toxic effects in animals, although these effects are generally only observed at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is relatively easy to obtain and can be used in a variety of experimental settings. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are a number of potential future directions for research on 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid. One area of interest is the development of new insect repellents that are more effective and less toxic than this compound. Another area of interest is the use of this compound in medicine, particularly in the treatment of parasitic infections and other diseases. Additionally, there is ongoing research into the mechanism of action of this compound and its potential effects on human health.
Métodos De Síntesis
The synthesis of 6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid involves the reaction of 3-methylpyridine with diethylamine to form 3-(diethylamino)-2-methylpyridine, which is then reacted with chloroformic acid to form this compound. The reaction is typically carried out in a solvent such as dichloromethane or chloroform and requires careful handling due to the toxicity of some of the reagents involved.
Aplicaciones Científicas De Investigación
6-[2-(Diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid has been extensively studied for its insect-repelling properties and has been shown to be highly effective against a variety of insects. It has also been studied for its potential use in other areas, such as agriculture and medicine. For example, this compound has been used to repel pests from crops and to protect livestock from insect-borne diseases. In medicine, this compound has been studied for its potential use in treating parasitic infections and other diseases.
Propiedades
IUPAC Name |
6-[2-(diethylamino)ethylcarbamoyl]-2-methylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-4-17(5-2)9-8-15-13(18)12-7-6-11(14(19)20)10(3)16-12/h6-7H,4-5,8-9H2,1-3H3,(H,15,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJGHFSPRPSNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=NC(=C(C=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)

![2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)


![2-Methyl-6-[(1-methylpiperidin-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7542185.png)
![6-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-2-methylpyridine-3-carboxylic acid](/img/structure/B7542188.png)


